3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid
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Overview
Description
3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid is an organic compound with the molecular formula C9H14N2O2S It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with thiol-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrazoles.
Scientific Research Applications
3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The thioether group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-propanoic acid, 1-methyl-, ethyl ester: Similar structure but with an ester group instead of a thioether.
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid is unique due to the presence of both a thioether group and a carboxylic acid group, which confer distinct chemical and biological properties. Its specific substitution pattern on the pyrazole ring also differentiates it from other similar compounds.
Properties
CAS No. |
1171091-35-2 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-[(1-ethylpyrazol-3-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C9H14N2O2S/c1-2-11-5-3-8(10-11)7-14-6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13) |
InChI Key |
VLTFKWSSDAJHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CSCCC(=O)O |
Origin of Product |
United States |
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